Asperulosidic acid

Übersicht

Beschreibung

Asperulosidic acid is a bioactive iridoid compound isolated from various plants, including Hedyotis diffusa Willd. It is known for its anti-inflammatory, anti-tumor, and renal protective properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Asperulosidsäure kann durch Fermentation von Morinda citrifolia L. unter Verwendung von Lactobacillus brevis synthetisiert werden. Der Fermentationsprozess verstärkt die biologisch aktiven Inhaltsstoffe und verbessert die Absorptionsrate .

Industrielle Produktionsmethoden: Die industrielle Produktion von Asperulosidsäure beinhaltet die Extraktion aus pflanzlichen Quellen wie Hedyotis diffusa Willd. Der Extraktionsprozess umfasst typischerweise eine Lösungsmittelextraktion, gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) .

Arten von Reaktionen:

Oxidation: Asperulosidsäure kann Oxidationsreaktionen unterliegen, die ihre Bioaktivität verändern können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Asperulosidsäure modifizieren, was sich möglicherweise auf ihre therapeutischen Eigenschaften auswirkt.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, wodurch ihre biologische Aktivität verstärkt oder modifiziert wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, die eine verbesserte entzündungshemmende Wirkung zeigen .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Asperulosidic acid has been extensively studied for its anti-inflammatory properties. Research indicates that it inhibits key signaling pathways involved in inflammation, such as the PI3K/Akt/NF-κB pathway.

Antioxidant Properties

The antioxidant capabilities of this compound contribute significantly to its therapeutic potential. It helps in reducing oxidative stress, which is often associated with chronic inflammatory conditions.

Research Findings

- In a study involving a gestational diabetes mellitus mouse model, treatment with this compound led to a marked decrease in oxidative stress markers, suggesting its role in protecting against oxidative damage .

- The compound's ability to scavenge free radicals and modulate oxidative stress pathways positions it as a candidate for managing conditions characterized by oxidative stress.

Cancer Research

This compound has shown promise in cancer research, particularly regarding its effects on tumor growth and metastasis.

Case Studies

- Esophageal Cancer : Studies indicate that this compound can inhibit the growth and migration of esophageal cancer cells by downregulating cyclin-dependent kinase 2 (CDK2) and E2F1, which are critical for cell cycle progression and tumor development .

- Potential Therapeutic Agent : The compound's dual role as an anti-inflammatory and anti-tumor agent makes it a potential candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially benefiting conditions like depression.

Research Insights

- A study highlighted that this compound could alleviate depression-like behaviors through modulation of the Wnt3α/GSK-3β/β-catenin signaling pathway, indicating its potential as a therapeutic agent for mood disorders .

Pharmacokinetic Studies

The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Methodologies

- High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound levels in biological samples, facilitating further studies on its pharmacological effects and safety profiles .

Summary Table of Applications

Wirkmechanismus

Asperulosidic acid exerts its effects through multiple molecular targets and pathways:

Renal Protection: It up-regulates organic anion transporters and promotes the excretion of uremic toxins, thereby delaying renal interstitial fibrosis.

Anti-Tumor Activity: It inactivates the MEKK1/NF-κB pathway, hindering the proliferation, migration, and invasion of cancer cells.

Anti-Inflammatory Effects: It down-regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Vergleich Mit ähnlichen Verbindungen

Asperuloside: Another iridoid compound with similar anti-inflammatory and anti-tumor properties.

Deacetylasperulosidic Acid: A derivative of this compound with comparable bioactivity.

Scopolin and Scopoletin: Compounds found in the same plant sources with overlapping therapeutic effects.

Uniqueness: this compound stands out due to its potent renal protective effects and its ability to modulate multiple molecular pathways, making it a versatile compound in both research and therapeutic applications .

Biologische Aktivität

Asperulosidic acid is a bioactive iridoid compound primarily isolated from the plant Hedyotis diffusa and other species such as Morinda citrifolia. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, renal protective, and potential anticancer effects. This article synthesizes various research findings on the biological activity of this compound, supported by data tables and case studies.

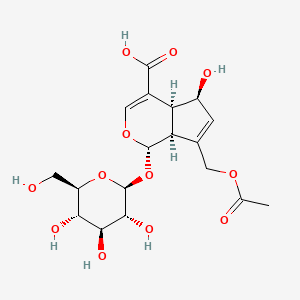

Chemical Structure and Properties

This compound (C₁₃H₁₈O₇) is characterized by its iridoid structure, which contributes to its pharmacological properties. The compound is known for its ability to modulate various biochemical pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study focused on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that treatment with this compound significantly reduced the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) .

The anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) signaling. Specifically, this compound suppresses the phosphorylation of IκB-α and MAPKs such as ERK1/2 and JNK, leading to decreased expression of pro-inflammatory cytokines .

Renal Protective Effects

This compound has shown promising results in protecting against renal interstitial fibrosis. In a mouse model of unilateral ureteral obstruction (UUO), treatment with this compound at doses of 14 mg/kg and 28 mg/kg resulted in a significant reduction in serum creatinine levels and urinary protein excretion, indicating improved renal function .

Case Study: Renal Interstitial Fibrosis Model

| Treatment Group | Serum Creatinine Reduction (%) | Urinary Protein Reduction (%) |

|---|---|---|

| Control | - | - |

| UUO Model | - | - |

| 14 mg/kg | 17–28% | 33–52% |

| 28 mg/kg | 17–28% | 33–52% |

This study also noted that this compound treatment led to a decrease in indoxyl sulfate (IS) levels, which are associated with renal dysfunction . The compound was found to upregulate the expression of hepatic transporters involved in IS excretion, further supporting its role in renal protection.

Antioxidant Activity

This compound possesses antioxidant properties that contribute to its biological activity. It has been shown to scavenge free radicals and reduce oxidative stress markers in various cell types. This activity is critical for mitigating cellular damage during inflammatory responses and may play a role in its protective effects against chronic diseases .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through apoptosis induction and modulation of cell cycle regulators . The exact mechanisms remain under investigation but may involve interactions with key signaling pathways related to cell growth and survival.

Analyse Chemischer Reaktionen

Hydrolysis and Deacetylation

Asperulosidic acid undergoes acid-catalyzed hydrolysis and enzymatic deacetylation , leading to structural modifications:

-

Deacetylation : Removal of the acetyl group produces deacetyl this compound (DAA) . This reaction is facilitated under mildly acidic conditions or via enzymatic action .

-

Glycosidic Bond Cleavage : Acidic hydrolysis can break the glycosidic bond, yielding asperuloside aglycone and glucose .

Table 1: Key Hydrolysis Reactions

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Deacetylation | Mild acid (e.g., HCl, pH 4–5) | Deacetyl this compound (DAA) | |

| Enzymatic Hydrolysis | β-Glucosidases | Asperuloside aglycone + Glucose |

Biotransformation in Metabolic Pathways

This compound participates in hepatic and renal biotransformation , influencing its pharmacokinetics:

-

Hepatic Metabolism : While Cyp2e1 and Sult1a1 enzymes are involved in the synthesis of indoxyl sulfate (a uremic toxin), this compound does not significantly alter their expression, suggesting minimal hepatic metabolism .

-

Renal Excretion : Upregulation of organic anion transporters (OAT1/OAT3) via HNF1α enhances renal excretion of metabolites, reducing renal fibrosis .

Table 2: Biotransformation Pathways

| Pathway | Key Enzymes/Transporters | Effect of this compound | Source |

|---|---|---|---|

| Hepatic Synthesis | Cyp2e1, Sult1a1 | No significant modulation | |

| Renal Excretion | OAT1, OAT3, HNF1α | Upregulated excretion efficiency |

Interaction with Signaling Pathways

This compound modulates MAPK/ERK and NF-κB pathways , indirectly affecting its chemical environment:

-

MAPK Inhibition : Suppresses phosphorylation of ERK1/2, reducing inflammatory mediators (e.g., TNF-α, IL-6) .

-

NF-κB Pathway : Downregulates IκB-α phosphorylation, inhibiting nuclear translocation of NF-κB .

Table 3: Signaling Pathway Modulation

| Pathway | Molecular Target | Observed Effect | Source |

|---|---|---|---|

| MAPK/ERK | ERK1/2 phosphorylation | Inhibition (~50% at 160 µg/mL) | |

| NF-κB | IκB-α degradation | Suppression (concentration-dependent) |

Stability and Solubility

Physicochemical properties influence its reactivity:

Eigenschaften

IUPAC Name |

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDWCRWJRNMRKX-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315882 | |

| Record name | Asperulosidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25368-11-0 | |

| Record name | Asperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25368-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asperulosidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.